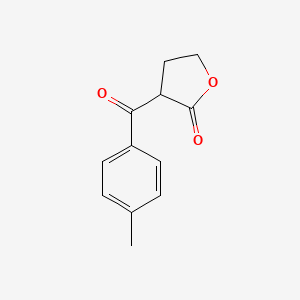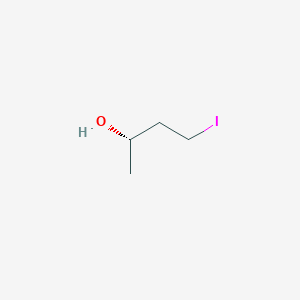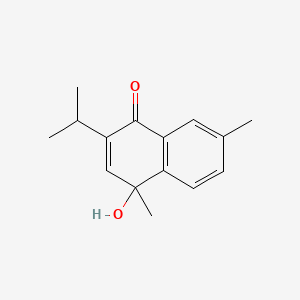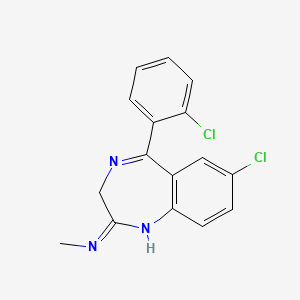![molecular formula C10H11Cl7 B14616560 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 57981-30-3](/img/structure/B14616560.png)
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by multiple chlorine atoms and a bicyclic heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms into the precursor molecules.
Cyclization: Formation of the bicyclic heptane structure through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and cyclization reactions, optimized for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Removal of chlorine atoms or reduction of other functional groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated ketones or alcohols, while substitution could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane could have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigation of its pharmacological properties or as a lead compound for drug development.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action for 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular metabolism or structural integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated compound with different structural features.
Hexachlorocyclohexane: A chlorinated cycloalkane with distinct chemical properties.
Uniqueness
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[22
Propriétés
Numéro CAS |
57981-30-3 |
|---|---|
Formule moléculaire |
C10H11Cl7 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2,5,6-trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c11-2-9(3-12)4-1-5(7(14)6(4)13)10(9,17)8(15)16/h4-8H,1-3H2 |
Clé InChI |
CLHAONQDERLQBW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C1C(C2(CCl)CCl)(C(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


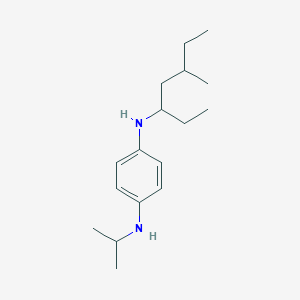
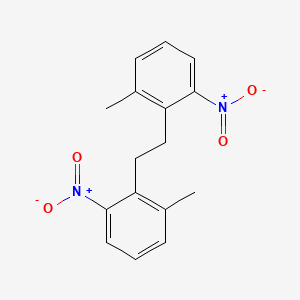
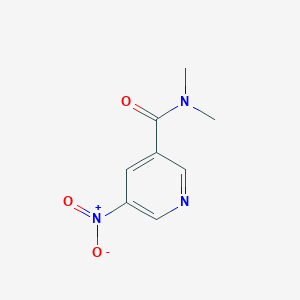
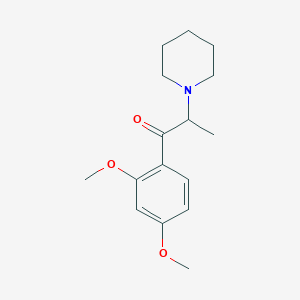
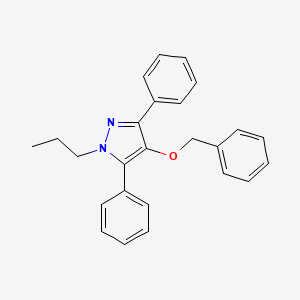
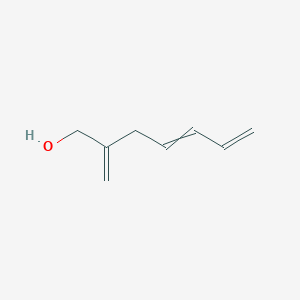
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
